3,5-dinitro-1H-pyrazole
Overview
Description
3,5-dinitro-1H-pyrazole is a chemical compound with the molecular formula C3H2N4O4 . It has a molecular weight of 158.07 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 4-amino-3,5-dinitro-1H-pyrazole (a derivative of 3,5-dinitro-1H-pyrazole) has been achieved through a vicarious nucleophilic substitution (VNS) reaction . The structure of the synthesized compound was characterized using NMR, IR, and element analysis .Molecular Structure Analysis
The molecular structure of 3,5-dinitro-1H-pyrazole can be represented by the InChI code: 1S/C3H2N4O4/c8-6(9)2-1-3(5-4-2)7(10)11/h1H,(H,4,5) . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
In the series of N-unsubstituted monocyclic pyrazoles, all possible C-mono- and dinitro derivatives containing a C–NH2 group were obtained, including 4-amino-3,5-dinitropyrazole .Physical And Chemical Properties Analysis
3,5-dinitro-1H-pyrazole is a powder that is stored at room temperature . It has a molecular weight of 158.0724 . The proton affinity of the compound is 759.4 kJ/mol, and its gas basicity is 727.5 kJ/mol .Scientific Research Applications
Synthesis and Characterization
- 3,5-dinitro-1H-pyrazole is used in synthesizing energetic derivatives with high thermal stability. Benz, Klapötke, and Stierstorfer (2020) developed 5‐(3,5‐dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its derivatives, characterized by X-ray diffraction, vibrational spectroscopy, NMR spectroscopy, and differential thermal analysis (Benz, Klapötke, & Stierstorfer, 2020).
Thermal Behavior
- Wang et al. (2012) studied the thermal decomposition kinetics and mechanism of 4-amino-3,5-dinitro-1H-pyrazole (LLM-116) using differential scanning calorimetry and thermolysis in situ rapid-scan FTIR technology. They found that LLM-116 decomposition starts with molecular water loss and NO2 formation (Wang et al., 2012).
Energetic Performance
- Dalinger et al. (2015) synthesized a new family of nitropyrazoles bearing a trinitromethyl moiety, showing promising energetic performance. These compounds possess positive calculated heats of formation and exhibit energetic performance comparable to established energetic materials (Dalinger et al., 2015).
Ballistic Effectiveness
- Lempert et al. (2016) estimated the ballistic effectiveness of 3,4- and 3,5-dinitro-l-(trinitromethyl)1H-pyrazoles as oxidizers for composite solid propellants. These compounds show potential in creating metal-free solid composite propellants with high performance (Lempert et al., 2016).
Amination and Structural Study
- Zhao et al. (2014) conducted a comparative study of structural and energetic properties of 3-nitro-1H-1,2,4-triazole and 3,5-dinitro-1H-pyrazole upon amination. The study offers insights into the influence of amino substituents on the structural and energetic properties of these materials (Zhao et al., 2014).
Heat-Resistant Explosive Applications
- Li et al. (2016) synthesized a novel energetic heat-resistant explosive, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), and its salts. These compounds exhibited excellent thermal stabilities and high positive heats of formation, making them suitable for use as heat-resistant energetic materials (Li et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Future Directions
There is a long-term goal of developing high energy density materials (HEDM), and 3,5-dinitro-1H-pyrazole is a part of this research . A novel N-bridged structure of N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine and its selected nitrogen-rich energetic salts have been designed and synthesized . These compounds are being studied for their potential as new, safe, and environmentally benign energetic materials .
properties
IUPAC Name |
3,5-dinitro-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)2-1-3(5-4-2)7(10)11/h1H,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZXCZWGGXVKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192109 | |
Record name | 3,5-Dinitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dinitro-1H-pyrazole | |
CAS RN |
38858-89-8 | |
Record name | 3,5-Dinitropyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038858898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dinitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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